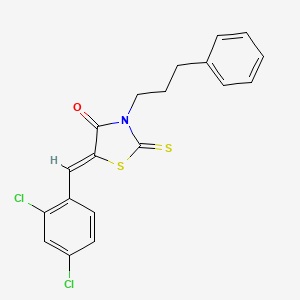
5-(2,4-dichlorobenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
5-(2,4-dichlorobenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C19H15Cl2NOS2 and its molecular weight is 408.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.9972118 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural and Computational Analysis
The compound has been characterized through Crystal Structure, Hirshfeld Surface Analysis, and Computational Studies , offering insights into its molecular geometry, intra- and intermolecular contacts, and theoretical investigations using HF and DFT levels of theory. The non-planar structure featuring dihedral angles and various intermolecular contacts highlight its potential in material science and computational chemistry (Khelloul et al., 2016).
Antimicrobial and Antifungal Activities
Several derivatives of this compound have been synthesized and demonstrated notable Antimicrobial and Antifungal Activities . The variations in these derivatives have shown potent activities against a range of bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Anticancer and Antiangiogenic Properties
Research into Anticancer and Antiangiogenic Effects of novel thioxothiazolidin-4-one derivatives, including compounds related to 5-(2,4-dichlorobenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one, has revealed their ability to inhibit tumor growth and angiogenesis in mouse models. This suggests their potential application in anticancer therapy, offering a new avenue for treatment strategies (Chandrappa et al., 2010).
Synthesis and Chemical Properties
The Synthesis and Evaluation of Pharmacological Properties of derivatives have been extensively studied. These compounds show promise in addressing various health conditions, including hypertension and arrhythmias, indicating the compound's versatility and potential in medicinal chemistry (Bhalgat et al., 2014).
Antifungal and Antimicrobial Derivatives
Research on Antifungal Thiazolidines and their derivatives has highlighted the synthesis of novel compounds showing high antifungal activity. This indicates the compound's utility in developing new antifungal agents, which could lead to effective treatments for fungal infections (Levshin et al., 2022).
Propriétés
IUPAC Name |
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NOS2/c20-15-9-8-14(16(21)12-15)11-17-18(23)22(19(24)25-17)10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12H,4,7,10H2/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWFXYOREZHPAM-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCN2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-PIPERIDINECARBOXAMIDE](/img/structure/B4573650.png)
![N-[3-(cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]pyridine-3-carboxamide](/img/structure/B4573654.png)
![N~1~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE](/img/structure/B4573667.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4573673.png)
![2-(3-CHLOROPHENYL)-4,4,7,8-TETRAMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE](/img/structure/B4573677.png)
![N-[2-(cyclohexylsulfanyl)ethyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B4573683.png)

![10-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4573702.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2,4-dimethoxyphenyl)-2-phenylacetamide](/img/structure/B4573707.png)
![4-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4573711.png)
![methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4573723.png)
![N-(4-methyl-3-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4573729.png)
![5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4573741.png)
![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-propylglycinamide](/img/structure/B4573748.png)
